

In Vivo Efficacy of SMARCA2 Degraders: A Comparative Analysis

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Compound of Interest

Compound Name: PROTAC SMARCA2 degrader-32

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For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of various SMARCA2 degraders based on publicly available preclinical data. The information is presented to facilitate an objective assessment of their performance and methodologies.

The selective degradation of SMARCA2 has emerged as a promising therapeutic strategy for cancers harboring mutations in the homologous protein SMARCA4. This approach leverages the concept of synthetic lethality, where cancer cells with SMARCA4 loss-of-function become dependent on SMARCA2 for survival. This guide summarizes key in vivo data from studies on different SMARCA2 degraders, focusing on their anti-tumor activity in preclinical models.

Data Summary

The following table summarizes the in vivo efficacy of several SMARCA2 degraders as reported in various studies. It is important to note that these studies were not conducted head-to-head, and therefore, experimental conditions such as the cell line-derived xenograft (CDX) or patient-derived xenograft (PDX) models, dosing regimens, and endpoints may vary.

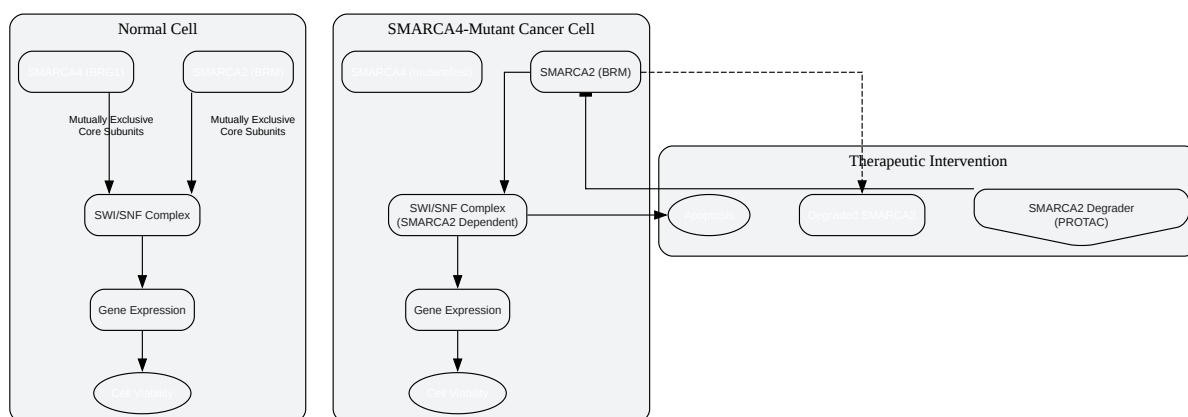
Degrader	Developer/Funder	Cancer Model(s)	Dosing Regimen	Key Efficacy Results	Selectivity	Reference
A947	Arvinas/Genentech	SMARCA4-mutant models	Not specified	Potent in vivo efficacy in SMARCA4 mutant models compared to wild type.	Selective for SMARCA2 degradation.	[1][2]
SMD-3040	Two SMARCA4-deficient xenograft models	Well-tolerated dose schedules	Strong tumor growth inhibition.	Excellent degradation selectivity for SMARCA2 over SMARCA4.	[3]	
PRT3789	Prelude Therapeutics	SMARCA4-mutated cancers (Phase 1)	283 mg or higher	Confirmed partial responses in NSCLC and esophageal cancer patients.	Highly selective SMARCA2 degrader.	
YDR1 & YD54	SMARCA4 mutant xenograft tumors	Daily oral gavage	Well-tolerated and able to inhibit tumor growth.	Potent and selective SMARCA2 degraders.	[4]	

GLR-203101	Gan & Lee Pharmaceuticals	SMARCA4-deficient A549 cell-derived xenograft	25 mg/kg, oral	Robust, dose-dependent antitumor activity.	Selective, dose-dependent degradation of SMARCA2.	[5]
Cmpd9 & Cmpd17	SK Life Science Labs	HT1080 xenograft model	Single administration	Cmpd17 is more potent, while Cmpd9 shows greater selectivity in vivo.	Cmpd9 is a potent and selective SMARCA2 degrader.	[6]
Cmpd18	SK Life Science Labs	NCI-H838 SMARCA4 LoF xenograft model	Not specified	Potent anti-tumor efficacy.	Not specified	[6]
Unnamed PROTACs	Arvinas	Calu6 and HCC2302 BRG1 mutant NSCLC xenograft models	Not specified	Potent and selective degradation of BRM (SMARCA2) and antitumor efficacy. PK/PD analysis established a need for >95% BRM degradation for	10- to 100-fold degradation selectivity for BRM over BRG1 (SMARCA4).	[7][8][9]

meaningful
activity.

Signaling Pathway and Therapeutic Rationale

SMARCA2 and SMARCA4 are mutually exclusive ATP-dependent helicases that form the catalytic core of the SWI/SNF chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering nucleosome positioning. In cancers with loss-of-function mutations in SMARCA4, the SWI/SNF complex becomes solely reliant on SMARCA2 for its activity. This dependency creates a synthetic lethal vulnerability, where the targeted degradation of SMARCA2 leads to the collapse of the SWI/SNF complex function and subsequent cancer cell death.



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Caption: Synthetic lethality by SMARCA2 degradation in SMARCA4-mutant cancer.

Experimental Protocols

While specific details vary between studies, a general workflow is employed to assess the in vivo efficacy of SMARCA2 degraders.

1. Xenograft Model Establishment:

- **Cell Lines:** Human cancer cell lines with known SMARCA4 mutations (e.g., NCI-H1568, A549) are cultured.
- **Implantation:** A specified number of cells (typically 5-10 million) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or NSG mice).
- **Tumor Growth:** Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the commencement of treatment.

2. Dosing and Administration:

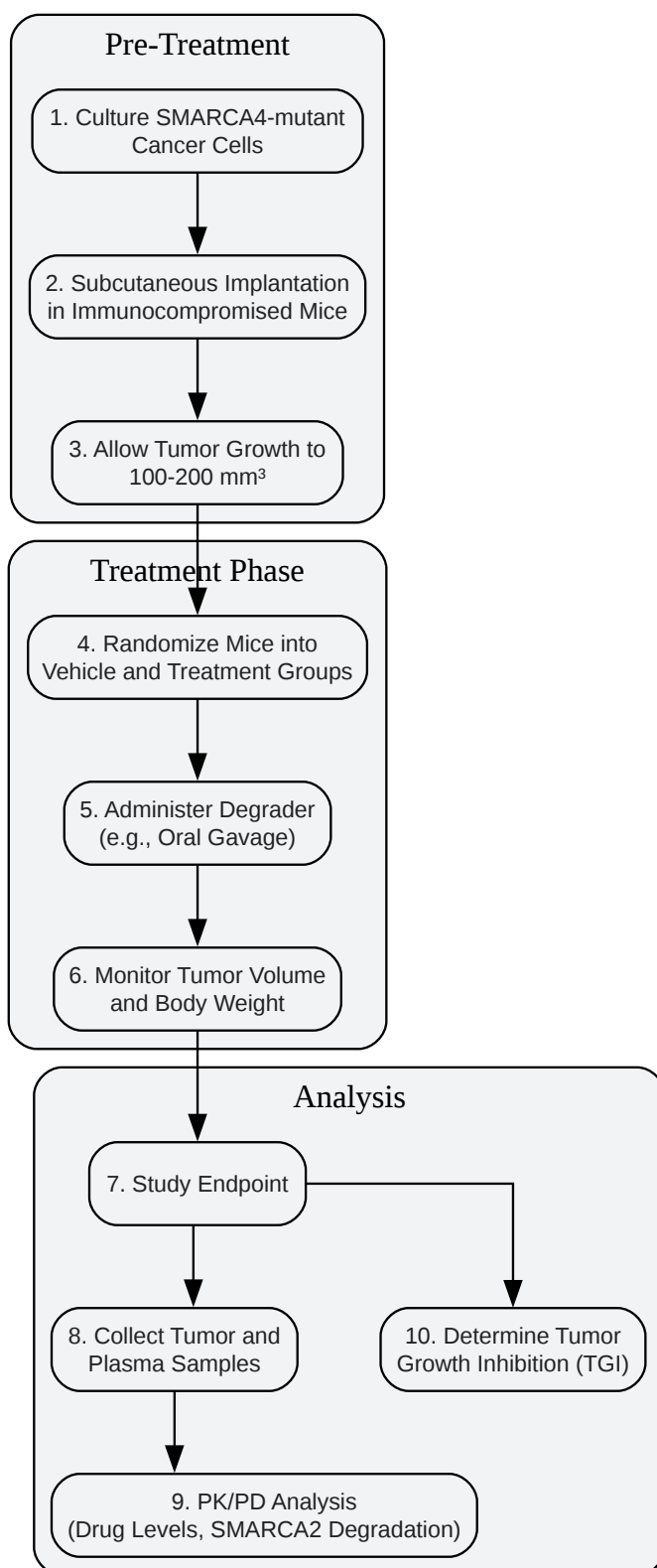
- **Vehicle:** The degrader is formulated in a suitable vehicle for administration (e.g., a solution for oral gavage or intraperitoneal injection).
- **Dose Groups:** Mice are randomized into vehicle control and treatment groups.
- **Regimen:** The degrader is administered at specified doses and schedules (e.g., once daily, twice daily) for a defined period.

3. Efficacy Assessment:

- **Tumor Volume:** Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- **Body Weight:** Animal body weight is monitored as an indicator of toxicity.
- **Endpoint:** The study is typically terminated when tumors in the control group reach a predetermined size, or at a fixed time point. The primary endpoint is often tumor growth inhibition (TGI).

4. Pharmacodynamic (PD) and Pharmacokinetic (PK) Analyses:

- **Sample Collection:** At the end of the study, or at specified time points, tumor tissue and plasma samples are collected.
- **PK Analysis:** Plasma concentrations of the degrader are measured over time to determine its pharmacokinetic properties.
- **PD Analysis:** Tumor lysates are analyzed by methods such as Western blot or immunohistochemistry to quantify the extent of SMARCA2 protein degradation.



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Caption: General experimental workflow for in vivo evaluation of SMARCA2 degraders.

Conclusion

The development of selective SMARCA2 degraders represents a promising therapeutic avenue for SMARCA4-mutant cancers. The preclinical data available to date demonstrates that several compounds can achieve potent and selective SMARCA2 degradation in vivo, leading to significant anti-tumor efficacy in relevant xenograft models. Further investigation, including head-to-head comparative studies and clinical trials, will be crucial to fully elucidate the therapeutic potential of these agents.

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